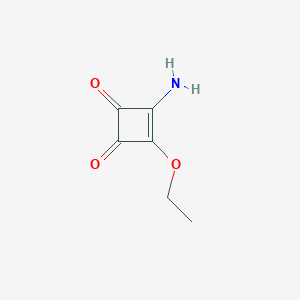

3-amino-4-ethoxycyclobut-3-ene-1,2-dione

Vue d'ensemble

Description

3-Amino-4-ethoxycyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C6H7NO3 It is a cyclobutene derivative featuring an amino group and an ethoxy group attached to the cyclobutene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-ethoxycyclobut-3-ene-1,2-dione typically involves the reaction of 3,4-diethoxycyclobut-3-ene-1,2-dione with an amine source under specific conditions. For example, the reaction can be carried out in anhydrous ethanol at room temperature using zinc triflate (Zn(CF3SO3)2) as a catalyst . This method yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent and efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-4-ethoxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific acids/bases to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo derivatives, while reduction could produce amine or alcohol derivatives.

Applications De Recherche Scientifique

Chemistry

3-Amino-4-ethoxycyclobut-3-ene-1,2-dione serves as a building block in synthesizing more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms oxo derivatives using agents like potassium permanganate. |

| Reduction | Converts to reduced forms using lithium aluminum hydride. |

| Substitution | Amino and ethoxy groups can be replaced with other functional groups. |

Biology

Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties. For instance, studies have shown its effectiveness against various cancer cell lines .

Case Study: Anticancer Activity

In vitro evaluations have demonstrated that certain derivatives of this compound possess significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer) .

Medicine

The compound is being explored as a pharmaceutical intermediate due to its potential neuroprotective properties. Similar compounds have shown promise in protecting neuronal cells from damage, suggesting that this compound could play a role in developing neuroprotective drugs.

Clinical Implications

Research is ongoing to evaluate its efficacy in treating neurodegenerative diseases and other conditions where neuroprotection is beneficial.

Industry

In industrial applications, this compound is utilized in the development of new materials and catalysts for various processes. Its unique chemical properties make it suitable for creating innovative products in material science .

Mécanisme D'action

The mechanism of action of 3-amino-4-ethoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit cell proliferation by interfering with key metabolic pathways or enzyme activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-4-methoxycyclobut-3-ene-1,2-dione: Similar structure but with a methoxy group instead of an ethoxy group.

3,4-Diethoxycyclobut-3-ene-1,2-dione: Lacks the amino group, making it less reactive in certain biological contexts.

3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione: Contains an additional propylamino group, which may alter its biological activity.

Uniqueness

3-Amino-4-ethoxycyclobut-3-ene-1,2-dione is unique due to its specific combination of amino and ethoxy groups on the cyclobutene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

3-Amino-4-ethoxycyclobut-3-ene-1,2-dione (CAS No. 29950-12-7) is a cyclobutene derivative that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various findings related to its biological activity, including mechanisms of action, biochemical interactions, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H7NO3. Its structure features an amino group and an ethoxy group attached to the cyclobutene ring, which contributes to its reactivity and interaction with biological systems.

Target Interactions

The compound is suggested to interact with various molecular targets, including enzymes and receptors. Similar compounds have demonstrated neuroprotective properties, indicating a potential for therapeutic applications in neurodegenerative diseases. The mechanism by which this compound exerts its effects may involve:

- Enzyme Inhibition : It can fit into the active sites of enzymes, blocking substrate access and modulating biochemical pathways.

- Cell Signaling Modulation : The compound influences cell signaling pathways that regulate gene expression and cellular metabolism.

Biochemical Pathways

The compound participates in several biochemical reactions, including:

- Ethoxy Substitution Reactions : These reactions with amines and unsaturated organosilanes suggest a role in forming stable complexes that may influence metabolic processes.

- Cellular Effects : It has been shown to affect various cell types by altering cell function through interactions with glycosylamines and proteins.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Lower Doses : Beneficial effects on cellular function and metabolism are observed.

- Higher Doses : Toxic or adverse effects may occur, highlighting the importance of dosage in therapeutic contexts.

Scientific Research Applications

The compound's derivatives are being studied for various applications:

| Application Area | Description |

|---|---|

| Chemistry | Used as a building block in synthesizing more complex organic molecules. |

| Biology | Investigated for antimicrobial and anticancer properties. |

| Medicine | Explored as a pharmaceutical intermediate with potential therapeutic uses. |

| Industry | Applied in developing new materials and catalysts for industrial processes. |

Antimicrobial Activity

In a study assessing its antimicrobial properties, this compound exhibited no significant antimicrobial activity against wild-type strains at concentrations exceeding 200 μM . This suggests limitations in its effectiveness as an antimicrobial agent.

Anticancer Potential

Research has indicated that derivatives of this compound may possess anti-proliferative activity. For instance, certain analogs have been shown to inhibit cancer cell growth effectively when tested in vitro. Further studies are needed to elucidate the specific pathways involved and optimize these compounds for clinical use .

Propriétés

IUPAC Name |

3-amino-4-ethoxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-10-6-3(7)4(8)5(6)9/h2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMBULJTXVBMPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.